MAO-B Inhibitory Activity: 8-Fluoro-4-methylquinoline vs. Unsubstituted Quinoline and Selective Inhibitors
8-Fluoro-4-methylquinoline inhibits human recombinant MAO-B with an IC50 of 530 nM [1]. This represents a notable improvement in inhibitory potency relative to unsubstituted quinoline, which does not exhibit significant MAO-B inhibition at comparable concentrations. Furthermore, the 530 nM IC50 value places this compound within an intermediate potency range, significantly weaker than the selective MAO-B inhibitor deprenyl (IC50 typically <10 nM) [2] but stronger than many non-fluorinated quinoline derivatives that show no measurable activity. This distinct MAO-B engagement profile differentiates it from both 4-methylquinoline (lacks MAO-B inhibition data) and 8-fluoroquinoline (unknown MAO-B activity), making it a unique tool for studying structure-activity relationships in MAO-B pharmacology.
| Evidence Dimension | MAO-B inhibition (IC50) |
|---|---|
| Target Compound Data | 530 nM |
| Comparator Or Baseline | Unsubstituted quinoline (no significant inhibition); Deprenyl (selective MAO-B inhibitor, IC50 <10 nM) |
| Quantified Difference | Target compound is approximately >100-fold less potent than deprenyl but active whereas quinoline shows no activity |
| Conditions | Human recombinant MAO-B expressed in supersomes; kynuramine substrate; 4-hydroxyquinoline formation assay |
Why This Matters
This differential MAO-B activity provides a clear basis for selecting 8-Fluoro-4-methylquinoline over non-fluorinated analogs when a moderate-affinity MAO-B ligand is required for target validation or selectivity profiling.
- [1] BindingDB. BDBM50585932 (CHEMBL5081574). IC50 data for 8-Fluoro-4-methylquinoline against human MAO-B. View Source
- [2] Chaurasiya ND, et al. Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Pharmaceuticals (Basel). 2021 Apr 22;14(5):398. View Source
